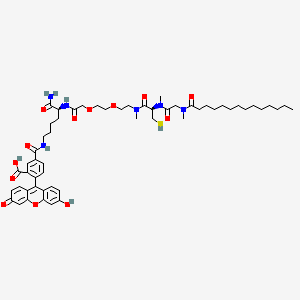
mgc(3Me)FL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
mgc(3Me)FL: is a fluorescent dye used primarily as a Golgi apparatus probe. It is the active fluorescent form of mgc(3Me)FDA after hydrolysis in cells. This compound subcellularly localizes to the Golgi apparatus and binds to the outer leaflet of the plasma membrane, causing the plasma membrane to fluoresce .
準備方法
Synthetic Routes and Reaction Conditions: mgc(3Me)FL is synthesized from mgc(3Me)FDA. The synthesis involves the hydrolysis of mgc(3Me)FDA in cells, resulting in the formation of this compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of mgc(3Me)FDA followed by its hydrolysis under controlled conditions to produce this compound. The process ensures high purity and consistency of the final product .
化学反応の分析
Types of Reactions: mgc(3Me)FL primarily undergoes hydrolysis reactions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .
Common Reagents and Conditions: The hydrolysis of mgc(3Me)FDA to this compound occurs in the presence of water and cellular enzymes. No additional reagents are required for this transformation .
Major Products Formed: The major product formed from the hydrolysis of mgc(3Me)FDA is this compound .
科学的研究の応用
mgc(3Me)FL is widely used in scientific research for its ability to visualize the Golgi apparatus in live cells. Its applications include:
Chemistry: Used as a fluorescent probe to study the Golgi apparatus and plasma membrane dynamics
Biology: Helps in understanding the structure and function of the Golgi apparatus in various cellular processes
Medicine: Used in drug discovery and development to study the effects of potential drugs on the Golgi apparatus
Industry: Employed in the development of new fluorescent dyes and probes for various applications
作用機序
mgc(3Me)FL exerts its effects by localizing to the Golgi apparatus and binding to the outer leaflet of the plasma membrane. This binding causes the plasma membrane to fluoresce, allowing for visualization under a fluorescence microscope. The molecular targets and pathways involved include the Golgi apparatus and the plasma membrane .
類似化合物との比較
BODIPY FL C5-Ceramide: Another fluorescent dye used for Golgi apparatus staining.
Gol-NTR: A high-selectivity Golgi apparatus-targeting probe.
mgc(3Me)FDA: The precursor to mgc(3Me)FL, used in similar applications.
Uniqueness: this compound is unique in its ability to bind to both the Golgi apparatus and the plasma membrane, providing dual visualization capabilities. This makes it a valuable tool for studying cellular processes involving these organelles .
特性
分子式 |
C55H76N6O13S |
|---|---|
分子量 |
1061.3 g/mol |
IUPAC名 |
5-[[(5S)-6-amino-5-[[2-[2-[2-[methyl-[(2R)-2-[methyl-[2-[methyl(tetradecanoyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-oxohexyl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H76N6O13S/c1-5-6-7-8-9-10-11-12-13-14-15-19-49(65)60(3)34-50(66)61(4)45(36-75)54(69)59(2)27-28-72-29-30-73-35-48(64)58-44(52(56)67)18-16-17-26-57-53(68)37-20-23-40(43(31-37)55(70)71)51-41-24-21-38(62)32-46(41)74-47-33-39(63)22-25-42(47)51/h20-25,31-33,44-45,62,75H,5-19,26-30,34-36H2,1-4H3,(H2,56,67)(H,57,68)(H,58,64)(H,70,71)/t44-,45-/m0/s1 |
InChIキー |
FFARRCJICNKSHB-GSVOJQHPSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)[C@@H](CS)C(=O)N(C)CCOCCOCC(=O)N[C@@H](CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N(C)CC(=O)N(C)C(CS)C(=O)N(C)CCOCCOCC(=O)NC(CCCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















